molecular formula C27H26BrNO7 B11933121 (1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide

(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide

Cat. No.: B11933121
M. Wt: 556.4 g/mol
InChI Key: VVCMGKRXILWBQB-DSVANHEQSA-N
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Description

The compound (1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopentabbenzofuran-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as hydroxyl, methoxy, and bromophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopentabbenzofuran-2-carboxamide involves several steps, including the formation of the cyclopentabbenzofuran core, followed by the introduction of the bromophenyl, hydroxyl, and methoxy groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity can be studied. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may have activity against certain diseases or conditions, although further research is needed to confirm this.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopentabbenzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,3R,3aS,8bR)-3a-(4-chlorophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopentabbenzofuran-2-carboxamide
  • (1S,2S,3R,3aS,8bR)-3a-(4-fluorophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopentabbenzofuran-2-carboxamide

Uniqueness

The uniqueness of (1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopentabbenzofuran-2-carboxamide lies in its specific combination of functional groups and stereochemistry. The presence of the bromophenyl group, along with the hydroxyl and methoxy groups, provides distinct chemical properties that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H26BrNO7

Molecular Weight

556.4 g/mol

IUPAC Name

(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide

InChI

InChI=1S/C27H26BrNO7/c1-33-18-13-19(34-2)23-20(14-18)36-27(16-9-11-17(28)12-10-16)22(15-7-5-4-6-8-15)21(25(31)29-35-3)24(30)26(23,27)32/h4-14,21-22,24,30,32H,1-3H3,(H,29,31)/t21-,22-,24-,26+,27+/m0/s1

InChI Key

VVCMGKRXILWBQB-DSVANHEQSA-N

Isomeric SMILES

COC1=CC2=C(C(=C1)OC)[C@]3([C@H]([C@H]([C@@H]([C@]3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O

Origin of Product

United States

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